molecular formula C6H9ClN2S B13155476 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole

Cat. No.: B13155476
M. Wt: 176.67 g/mol
InChI Key: ALOQTGBBROCVGQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole is a chemical compound with the CAS Number 1935550-96-1 and a molecular weight of 176.67. Its molecular formula is C6H9ClN2S . This compound features a 1,2,5-thiadiazole heterocycle, a class of five-membered rings containing one sulfur and two nitrogen atoms known for its interesting electronic properties and role as a constrained pharmacophore . The 1,2,5-thiadiazole scaffold, and thiadiazoles in general, are recognized in medicinal chemistry as versatile scaffolds with a broad spectrum of pharmacological activities. These activities often include antimicrobial, anticancer, and anticonvulsant effects, making derivatives of this heterocycle valuable in early-stage drug discovery research . For instance, some 1,2,5-thiadiazole derivatives have been synthesized and screened for antibacterial activity and DNA cleavage potential , while others have been explored for their effectiveness as corrosion inhibitors . The presence of the chloroalkyl chain in this specific compound makes it a promising chemical intermediate for further synthetic elaboration, such as in nucleophilic substitution reactions or the construction of more complex molecules for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

3-(3-chloro-2-methylpropyl)-1,2,5-thiadiazole

InChI

InChI=1S/C6H9ClN2S/c1-5(3-7)2-6-4-8-10-9-6/h4-5H,2-3H2,1H3

InChI Key

ALOQTGBBROCVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NSN=C1)CCl

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Reactants : Aminoacetonitrile derivatives (with specific R groups) and sulfur monochloride (or sulfur dichloride for dihalogenated derivatives).
  • Conditions : Typically carried out in inert solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (-10°C to 15°C) to control reactivity and maximize yield.
  • Mechanism : Nucleophilic attack of the amino group on sulfur halide, cyclization, and subsequent ring closure to form the thiadiazole core.

Specific Example

  • Preparation of 3-Chloro-1,2,5-thiadiazole :
    • React aminoacetonitrile with sulfur monochloride in DMF at 0°C.
    • The reaction yields the chlorinated thiadiazole, which can be purified via distillation or recrystallization.

Research Data

Step Reagents & Conditions Yield Notes
1 Aminoacetonitrile + sulfur monochloride in DMF at 0°C ~80-90% High yield, controlled temperature
2 Purification via distillation - Purity >99% after recrystallization

Reaction of Aminoacetonitrile with Sulfur Halides in the Presence of Chlorine

For synthesizing 3,4-dichloro-1,2,5-thiadiazole , a mixture of sulfur dichloride and chlorine gas is employed, enabling the formation of dihalogenated derivatives.

Reaction Conditions

  • Reactants : Aminoacetonitrile bisulfate, sulfur dichloride, chlorine gas.
  • Temperature : Maintained at 0°C during addition, then warmed to room temperature.
  • Procedure : Chlorine is bubbled into the mixture to saturate the reaction medium, promoting dihalogenation.

Experimental Data

Reagent Temperature Reaction Time Yield Purification Method
Sulfur dichloride + Cl₂ 0°C 1-2 hours ~75-85% Extraction and distillation

Key Observations

  • The presence of chlorine gas significantly enhances the formation of 3,4-dichloro derivatives.
  • The process is scalable and yields high-purity products after purification.

Preparation of Alkyl-Substituted Thiadiazoles via Nitrile Halogenation

The synthesis of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole specifically involves starting from a nitrile bearing the desired alkyl substituent.

Stepwise Approach

  • Step 1 : Synthesize the nitrile precursor with the 3-chloro-2-methylpropyl group.
  • Step 2 : React this nitrile with sulfur monochloride under controlled conditions.

Reaction Data

Nitrile Precursor Sulfur Monochloride Temperature Yield Remarks
3-(3-Chloro-2-methylpropyl)acetonitrile Sulfur monochloride 0°C to 70°C 70-85% Efficient cyclization

Notes

  • The alkyl nitrile precursor can be synthesized via nucleophilic substitution or Grignard reactions, followed by nitrile formation.
  • The key to success is maintaining low temperature during initial addition to prevent side reactions.

Notes on Reaction Conditions and Optimization

  • Temperature Control : Lower temperatures (around 0°C) favor higher yields and reduce side reactions.
  • Solvent Choice : Dimethylformamide and tetrahydrofuran are preferred due to their polarity and inertness.
  • Order of Addition : Adding aminoacetonitrile to sulfur halide solutions generally results in better yields than the reverse.
  • Purification : Recrystallization from water or distillation under reduced pressure yields high-purity products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Product Yield Range References
Method 1 Aminoacetonitrile derivatives Sulfur monochloride 0°C to 70°C, inert solvent 3-Chloro-1,2,5-thiadiazole 80-90% ,,
Method 2 Aminoacetonitrile bisulfate Sulfur dichloride + Cl₂ 0°C, then room temp 3,4-Dichloro-1,2,5-thiadiazole 75-85%
Method 3 Alkyl nitrile precursors Sulfur monochloride 0°C to 70°C Alkyl-substituted thiadiazoles 70-85% ,

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino-substituted thiadiazoles, thio-substituted thiadiazoles

Scientific Research Applications

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the death of the microorganism. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Table 1: Comparison of Select 1,2,5-Thiadiazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Features
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole* 3-(3-Chloro-2-methylpropyl) 174.65 Expected NMR: δ ~2.5–3.5 (CH2), δ ~4.5 (CHCl)
3-Chloro-4-cyclopropyl-1,2,5-thiadiazole 3-Cl, 4-cyclopropyl 172.62 Structural strain from cyclopropyl; no reported spectral data
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole 3-Cl, 4-pyridyl 197.65 Aromatic protons (pyridyl) δ ~7.5–8.5; IR: C=N stretch ~1600 cm⁻¹
3-Benzoyl-4-(3-bromophenyl)-1,2,5-thiadiazole 3-Benzoyl, 4-(3-Br-phenyl) 346 NMR: δ ~7.8–8.2 (aromatic); IR: C=O ~1680 cm⁻¹

*Calculated molecular weight based on formula C₆H₈ClN₂S.

  • Alkyl vs. Aryl Substituents: Alkyl groups (e.g., 3-chloro-2-methylpropyl) enhance solubility in nonpolar solvents compared to aromatic substituents (e.g., pyridyl or benzoyl), which promote π-π stacking and crystalline packing .
  • Electron-Withdrawing Effects : Chlorine and carbonyl groups (e.g., benzoyl) deshield adjacent protons, shifting NMR signals downfield. IR spectra for carbonyl-containing derivatives show strong C=O stretches (~1680 cm⁻¹) .

Reactivity and Coordination Chemistry

  • Coordination Ability : Aryl-substituted thiadiazoles (e.g., pyridyl derivatives) act as ligands in transition metal complexes, leveraging nitrogen and sulfur atoms for binding. For example, [1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline (tdap) forms multidimensional networks via S•••S and S•••N interactions .
  • Radical Stability : 1,2,5-Thiadiazole 1,1-dioxide derivatives (e.g., tdapO₂) exhibit enhanced radical anion stability due to electron-deficient sulfur centers, enabling applications in magnetic materials . The target compound, lacking a dioxide group, may show lower redox stability.

Magnetic and Electronic Properties

  • Spin Crossover Behavior : Iron complexes of tdap demonstrate spin crossover transitions sensitive to crystal packing. Alkyl-substituted derivatives may exhibit altered transition temperatures due to steric effects .
  • Magnetic Coupling : Radical anion salts of tdapO₂ display variable magnetic interactions (antiferromagnetic to ferromagnetic) depending on π-overlap motifs . Substituents influencing π-system conjugation (e.g., pyridyl vs. alkyl) could modulate these effects.

Biological Activity

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole is a compound that belongs to the thiadiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

Thiadiazoles are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The presence of halogen substituents, such as chlorine in this compound, significantly influences the biological activity of these compounds due to their effects on electronic properties and steric hindrance.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study found that thiadiazole derivatives could inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans , suggesting their potential as therapeutic agents against infections .

Anticancer Activity

The anticancer potential of thiadiazoles has garnered attention in recent years. A review highlighted that several thiadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures to this compound showed IC50 values in the micromolar range against breast cancer (MCF-7) and leukemia (HL-60) cell lines . Table 1 summarizes some relevant findings:

CompoundCell LineIC50 (µM)Mechanism of Action
Thiadiazole AMCF-70.28Induction of apoptosis
Thiadiazole BHL-609.6Cell cycle arrest at G2/M phase
3-Chloro-2-Methylpropyl ThiadiazoleMCF-7TBDTBD

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, thiadiazoles are noted for their anti-inflammatory properties. Studies have shown that derivatives can reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

The biological activity of thiadiazoles is largely attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, including proteases involved in viral replication such as SARS-CoV-2's 3CLpro .
  • Cell Cycle Modulation : Some compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Thiadiazoles can trigger apoptotic pathways in cancer cells by modulating signaling pathways related to cell survival.

Case Studies

Recent research has focused on synthesizing new derivatives of thiadiazoles to enhance their biological activity. For instance:

  • Synthesis and Testing : A group synthesized various substituted thiadiazoles and tested their cytotoxicity against different cancer cell lines. Results indicated that modifications at the 5-position significantly improved anticancer activity .
  • In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of thiadiazoles. One study demonstrated that a specific derivative reduced paw edema in rats when administered orally .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole, and how can its purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, nitro-group reductions in thiadiazole derivatives can be achieved using iron-acetic acid mixtures in methanol, followed by purification via column chromatography . Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions, infrared (IR) spectroscopy to identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹), and mass spectrometry (MS) to verify molecular weight . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment.

Q. What storage conditions ensure the stability of this compound?

  • Methodology : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C for long-term stability. Short-term storage at –4°C is acceptable for active use. Monitor degradation via periodic NMR or HPLC analysis, particularly checking for hydrolysis of the chloroalkyl chain or thiadiazole ring oxidation .

Q. How can researchers mitigate hazards during handling?

  • Methodology : Use fume hoods for synthesis and manipulation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. What computational approaches predict the electronic and thermodynamic properties of this compound?

  • Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can model electronic structure, HOMO-LUMO gaps, and dipole moments. Thermochemical accuracy improves with exact-exchange corrections (e.g., Becke’s 1993 functional), reducing errors in atomization energies to <3 kcal/mol . Solvent effects are modeled using polarizable continuum models (PCM) for reaction pathway simulations.

Q. How does the 1,2,5-thiadiazole ring influence the compound’s coordination chemistry and bioactivity?

  • Methodology : The thiadiazole ring acts as a weak π-acceptor, enabling coordination to transition metals (e.g., Pd, Cu) for catalytic applications. Spectroscopic titration (UV-Vis, fluorescence) with metal salts can quantify binding constants. For bioactivity, assess interactions with biological targets (e.g., enzymes) via molecular docking (AutoDock Vina) and validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved in structural elucidation?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, ¹H-¹³C correlations can distinguish between methylpropyl chain isomers. Compare experimental IR and MS data with computational predictions (e.g., Gaussian vibrational frequency analysis) to confirm functional group integrity .

Q. What strategies optimize the compound’s solubility for pharmacological studies?

  • Methodology : Evaluate solubility in aprotic solvents (DMSO, DMF) and aqueous buffers (PBS at pH 7.4) using nephelometry. Modify solubility via derivatization: introduce hydrophilic groups (e.g., sulfonate) at the methylpropyl chain while monitoring bioactivity retention. Co-solvent systems (e.g., PEG-400/water) or nanoformulations (liposomes) can enhance delivery .

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